molecular formula C17H12F2N2 B1679812 1H-Indole, 3,3'-methylenebis[5-fluoro- CAS No. 215997-93-6

1H-Indole, 3,3'-methylenebis[5-fluoro-

Cat. No. B1679812
M. Wt: 282.29 g/mol
InChI Key: BEBUKYWOUXBVEE-UHFFFAOYSA-N
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Description

“1H-Indole, 3,3’-methylenebis[5-fluoro-” is a compound that is derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables such as broccoli, Brussels sprouts, cabbage, and kale . It and its parent compound, indole-3-carbinol, are under laboratory research to determine their possible biological properties, particularly in anti-cancer mechanisms .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular formula of “1H-Indole, 3,3’-methylenebis[5-fluoro-” is CHNO. Its average mass is 514.570 Da and its monoisotopic mass is 514.189270 Da .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³. Its boiling point is 804.2±65.0 °C at 760 mmHg. The vapour pressure is 0.0±3.0 mmHg at 25°C. The enthalpy of vaporization is 122.6±3.0 kJ/mol. The flash point is 440.2±34.3 °C. The index of refraction is 1.671. The molar refractivity is 150.7±0.5 cm³ .

Safety And Hazards

The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation and may cause long-lasting harmful effects to aquatic life .

Future Directions

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

properties

IUPAC Name

5-fluoro-3-[(5-fluoro-1H-indol-3-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2/c18-12-1-3-16-14(6-12)10(8-20-16)5-11-9-21-17-4-2-13(19)7-15(11)17/h1-4,6-9,20-21H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBUKYWOUXBVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC3=CNC4=C3C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432334
Record name 1H-Indole, 3,3'-methylenebis[5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 3,3'-methylenebis[5-fluoro-

CAS RN

215997-93-6
Record name 1H-Indole, 3,3'-methylenebis[5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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